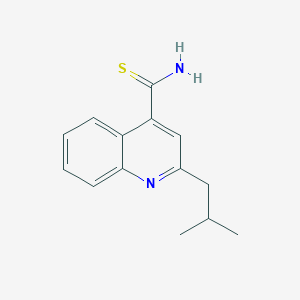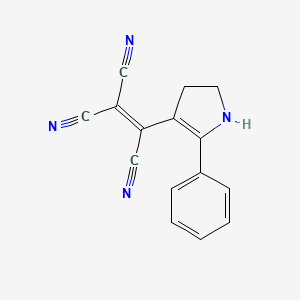![molecular formula C31H21N2O2P B12883908 (4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxazine core linked to a diphenylphosphine oxide group, which contributes to its distinctive chemical behavior and versatility in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and ensure consistent quality .
化学反应分析
Types of Reactions
(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the phenoxazine core or the diphenylphosphine oxide group.
Substitution: Substitution reactions can introduce different functional groups onto the phenoxazine core or the diphenylphosphine oxide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxazine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学研究应用
(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying molecular interactions.
Medicine: Research into its potential therapeutic applications, including its role as a drug candidate for various diseases, is ongoing.
作用机制
The mechanism of action of (4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. The phenoxazine core can interact with various biological molecules, while the diphenylphosphine oxide group can modulate these interactions. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in research and potential therapeutic applications .
相似化合物的比较
Similar Compounds
Phenoxazine Derivatives: Compounds like phenoxazine and its derivatives share structural similarities with (4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide and exhibit similar chemical properties.
Diphenylphosphine Oxide Compounds: Other compounds containing the diphenylphosphine oxide group also share some chemical characteristics with this compound.
Uniqueness
The uniqueness of this compound lies in its combined phenoxazine and diphenylphosphine oxide structure, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .
属性
分子式 |
C31H21N2O2P |
|---|---|
分子量 |
484.5 g/mol |
IUPAC 名称 |
15-(4-diphenylphosphorylphenyl)-8-oxa-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaene |
InChI |
InChI=1S/C31H21N2O2P/c34-36(23-10-3-1-4-11-23,24-12-5-2-6-13-24)25-20-18-22(19-21-25)31-32-26-14-9-17-29-30(26)33(31)27-15-7-8-16-28(27)35-29/h1-21H |
InChI 键 |
ZHVBUWOXLFVMES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C6N4C7=CC=CC=C7OC6=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


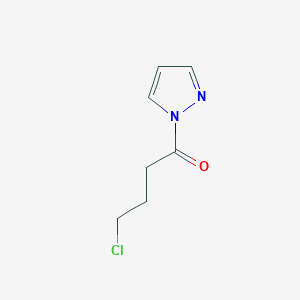
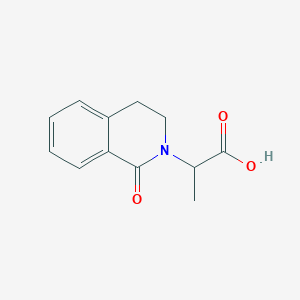
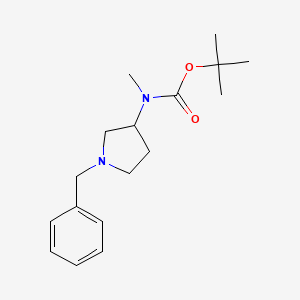

![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

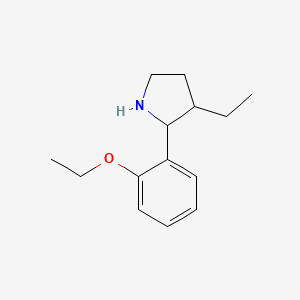

![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)

![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
